amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione CAS No. 1005068-83-6](/img/structure/B2702893.png)
4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a useful research compound. Its molecular formula is C15H11ClF3N3O3 and its molecular weight is 373.72. The purity is usually 95%.
BenchChem offers high-quality 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential Psychotropic and/or Anti-HIV Agents
Research has synthesized amino derivatives of this compound, expecting to find antipsychotic and/or anti-HIV activity. The molecular structure of these derivatives was confirmed through X-ray structure analysis, and their cytotoxicity and anti-HIV activity were evaluated (Kossakowski, Wojciechowska, & Kozioł, 2006).
Potential Beta-Adrenolytics
Another study synthesized aminoalkanol derivatives of this compound, evaluating their pharmacological profile for affinities at beta-adrenoceptors. The compounds exhibited modest affinity, suggesting potential as beta-adrenolytics (Kossakowski & Wojciechowska, 2006).
Urea and Thiourea Derivatives for CNS Activity
Urea and thiourea derivatives of this chemical structure were prepared, with specific derivatives tested for pharmacological activity on the animal central nervous system (CNS). These compounds were evaluated for their cytotoxicity, anti-HIV-1 activity, and antimicrobial activity against certain bacteria and fungi (Struga et al., 2007).
Synthesis of Nα-Urethane-Protected β- and γ-Amino Acids
A study highlighted an efficient "one-pot" procedure to synthesize Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) from this compound, achieving excellent yields and purities. This method signifies the compound's utility in preparing biochemically significant amino acids (Cal et al., 2012).
Serotonin Receptor Activity
The compound's derivatives were investigated for their serotonin 5-HT1A and 5-HT2A receptor affinities, identifying potent 5-HT1A ligands and suggesting their importance in designing drugs targeting serotonin receptors (Obniska et al., 2006).
Molecular Structure and Chemical Reactivity
A comprehensive study on the molecular structure, chemical reactivity, and docking studies of a specific derivative highlighted its potential in treating cardiovascular and cerebrovascular diseases, demonstrating the compound's versatility in drug design and pharmacological research (Ranjith et al., 2022).
Eigenschaften
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O3/c1-21(12-7(16)4-6(5-20-12)15(17,18)19)22-13(23)10-8-2-3-9(25-8)11(10)14(22)24/h2-5,8-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLJGIWRIFOWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3C4C=CC(C3C2=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

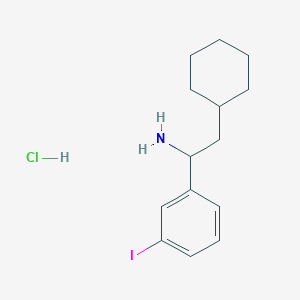
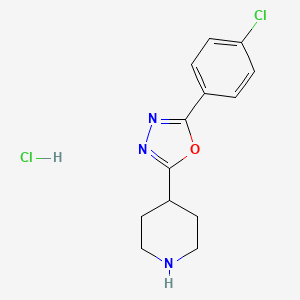
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2702813.png)
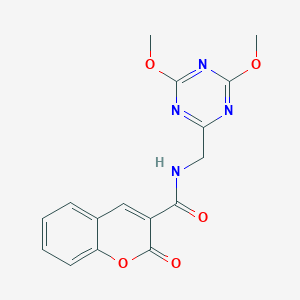

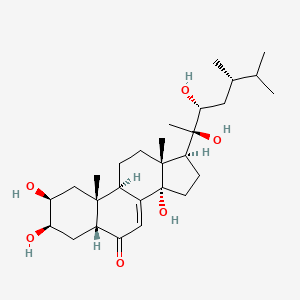
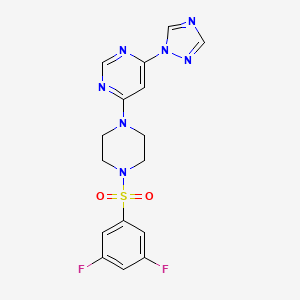

![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B2702825.png)
![N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702828.png)
![methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2702829.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2702831.png)

![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2702833.png)